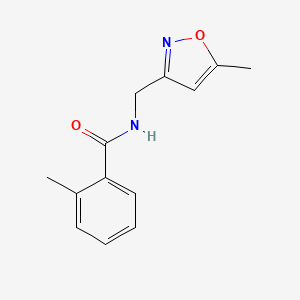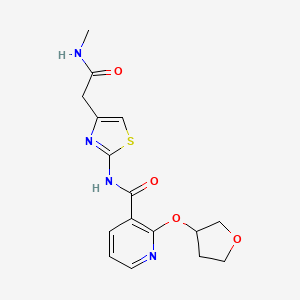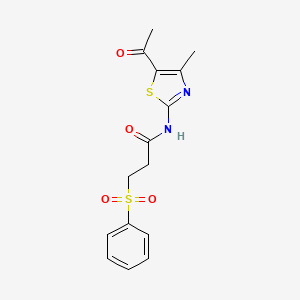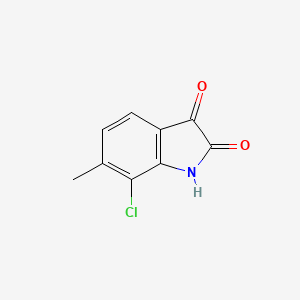
2-methyl-N-((5-methylisoxazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methyl-N-((5-methylisoxazol-3-yl)methyl)benzamide” is a compound that belongs to the class of benzamides . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of benzamide compounds, including “this compound”, often starts from benzoic acid or its derivatives and amine derivatives . The obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like “this compound” are highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact polymorph formation . Three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be influenced by various factors such as solvents, flexibility, and the presence/absence of amide–amide interactions . These factors can modulate the competition between amide-containing isoxazole compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be influenced by its molecular structure. For instance, the presence of DMSO can result in the formation of a different form of the compound, where the solvent molecule disrupts amide-amide interactions .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
The molecular structure of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide demonstrates significant planarity between its isoxazole and benzene rings, contributing to its unique chemical behavior. This compound exhibits an intramolecular C-H...O hydrogen bond forming a pseudo six-membered ring, which aids in the stabilization of its planar structure. The existence of dimers linked by N-H...N hydrogen bonds suggests potential applications in the study of molecular interactions and assembly processes (Rodier et al., 1993).
Supramolecular Gelation
N-(thiazol-2-yl)benzamide derivatives, including those with a methyl functionality similar to 2-methyl-N-((5-methylisoxazol-3-yl)methyl)benzamide, have been synthesized and studied for their gelation properties. These compounds, particularly 3-methyl-N-(thiazol-2-yl) benzamide, exhibit gelation behavior in ethanol/water and methanol/water mixtures. Their gelation is attributed to multiple non-covalent interactions, suggesting potential applications in designing new materials and understanding molecular self-assembly mechanisms (Yadav & Ballabh, 2020).
Corrosion Inhibition
Compounds related to this compound, specifically N-((tetrazol-5-yl)methyl)benzamide, have been synthesized and shown to inhibit corrosion in mild steel within acidic media. This suggests the potential application of this compound and its derivatives in corrosion protection, which could be valuable in materials science and engineering (Aouine et al., 2011).
Antiviral Activities
Benzamide-based 5-aminopyrazoles, similar in structure to this compound, have been synthesized and evaluated for their anti-influenza A virus activity. Compounds within this category have shown significant antiviral activities against the H5N1 strain, indicating the potential of this compound derivatives in antiviral research and therapy (Hebishy et al., 2020).
Antimicrobial Agents
Isoxazolyl benzoimidazolyl benzamides, closely related to this compound, have been explored for their antimicrobial properties. These compounds exhibited superior in vitro activities against various bacterial and fungal pathogens when compared to standard drugs, highlighting their potential as a basis for developing new antimicrobial agents (Rajanarendar et al., 2008).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, affecting their function and leading to a range of biological effects .
Mode of Action
It’s known that such compounds can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, leading to downstream effects such as changes in cell signaling, gene expression, and metabolic processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism into active or inactive forms, and its eventual excretion from the body .
Result of Action
The effects of similar compounds can range from changes in cell function and viability to alterations in tissue structure and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-5-3-4-6-12(9)13(16)14-8-11-7-10(2)17-15-11/h3-7H,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAACYCEGFOYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-Chloroacetyl)azepan-2-yl]-1-(furan-2-yl)ethanone](/img/structure/B2954772.png)



![3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2954776.png)
![2-(naphthalen-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2954778.png)

![3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2954783.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2954786.png)


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2954793.png)
![3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2954795.png)